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Compound of Interest

Compound Name:
Cyclobutanecarbonyl

isothiocyanate

Cat. No.: B060450 Get Quote

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield

experimental spectroscopic data (NMR, IR, MS) for cyclobutanecarbonyl isothiocyanate
(CAS No. 161063-30-5). The following data is a prediction based on the analysis of its

constituent functional groups and spectroscopic data from analogous compounds. This guide is

intended for researchers, scientists, and drug development professionals to provide an

expected spectroscopic profile and general methodologies for its experimental determination.

Predicted Spectroscopic Data
The predicted spectroscopic data for cyclobutanecarbonyl isothiocyanate are summarized

in the following tables. These predictions are derived from the known spectral characteristics of

the cyclobutyl group, the acyl isothiocyanate functionality, and related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~3.5 - 4.0 Multiplet 1H
CH directly attached

to C=O

~2.0 - 2.5 Multiplet 4H
CH₂ adjacent to the

methine

~1.8 - 2.0 Multiplet 2H Remaining CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm) Assignment

~170 - 175 C=O (Carbonyl)

~140 - 150 N=C=S (Isothiocyanate)

~40 - 45 CH directly attached to C=O

~25 - 30 CH₂ adjacent to the methine

~18 - 22 Remaining CH₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 3000 Strong C-H stretch (cyclobutyl)

~2000 - 2150 Very Strong, Broad N=C=S asymmetric stretch

~1720 - 1740 Strong C=O stretch (acyl)

~1450 Medium CH₂ scissoring

~950 - 1100 Medium C-N stretch and C-C stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
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m/z Interpretation

141 Molecular Ion [M]⁺

113 Loss of CO

83 Cyclobutylcarbonyl cation [C₄H₇CO]⁺

58 Isothiocyanate fragment [NCS]⁺

55 Cyclobutyl cation [C₄H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to

obtain the spectroscopic data for cyclobutanecarbonyl isothiocyanate.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified cyclobutanecarbonyl
isothiocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small

amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a

single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2.2. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, place a drop of the neat compound between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid

sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing the mixture into a transparent disk.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the KBr plates.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
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Ionization: Utilize Electron Ionization (EI) as a hard ionization technique to induce

fragmentation, which provides structural information. A standard electron energy of 70 eV is

typically used.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, and the data is presented

as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like cyclobutanecarbonyl isothiocyanate.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of
Cyclobutanecarbonyl Isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060450#spectroscopic-data-of-cyclobutanecarbonyl-
isothiocyanate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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